molecular formula C4H5N3O B14438885 4-Methyl-2-oxo-1,2lambda~5~,3-triazine CAS No. 77202-15-4

4-Methyl-2-oxo-1,2lambda~5~,3-triazine

Cat. No.: B14438885
CAS No.: 77202-15-4
M. Wt: 111.10 g/mol
InChI Key: FGCKUFWDFKTJTA-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-1,2lambda~5~,3-triazine is a heterocyclic compound containing a triazine ring, which is a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-1,2lambda~5~,3-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate with suitable reagents can yield the desired triazine compound . Another method includes the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-oxo-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical properties and reactivity compared to other triazine isomers.

Properties

CAS No.

77202-15-4

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

4-methyl-2-oxidotriazin-2-ium

InChI

InChI=1S/C4H5N3O/c1-4-2-3-5-7(8)6-4/h2-3H,1H3

InChI Key

FGCKUFWDFKTJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=N[N+](=NC=C1)[O-]

Origin of Product

United States

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